Trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride is a chiral compound that serves as a non-selective inhibitor of monoamine oxidase A and B. It is commonly known as Tranylcypromine, which is utilized primarily in the treatment of depression and anxiety disorders. The compound's structure features a cyclopropyl ring, which contributes to its pharmacological activity by affecting neurotransmitter levels in the brain.
Trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride can be sourced from various chemical suppliers, including Sigma-Aldrich and other specialized chemical distributors. It is synthesized through specific chemical pathways that involve the manipulation of amine and cyclopropane structures.
This compound falls under the category of organic compounds, specifically amines, and is classified as a psychoactive drug due to its effects on the central nervous system. Its chemical formula is , and it has a molecular weight of approximately 135.19 g/mol.
The synthesis of trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride typically involves several key steps:
These methods are detailed in various scientific literature and patent documents, showcasing different approaches to optimize yield and purity during synthesis .
The molecular structure of trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride can be represented as follows:
Trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride undergoes several important chemical reactions:
The mechanism of action for trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride primarily involves:
The melting point, boiling point, and other thermodynamic properties are critical for formulation development but can vary based on purity .
Trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride has several scientific uses:
trans-(-)-(2-Phenyl-cyclopropyl)-methylamine hydrochloride, more widely recognized as trans-tranylcypromine (TCP), emerged in the 1960s as one of the earliest monoamine oxidase inhibitors (MAOIs) for treating depression. Its discovery was pivotal in psychopharmacology, demonstrating that irreversible inhibition of monoamine oxidase enzymes could elevate synaptic concentrations of serotonin, norepinephrine, and dopamine, thereby alleviating depressive symptoms [3] [6]. Unlike contemporary antidepressants, TCP exhibited a unique pharmacokinetic profile: a short half-life (~2 hours) but prolonged pharmacodynamic effects due to irreversible enzyme inhibition, necessitating weeks for enzyme regeneration [3]. Early clinical studies established TCP as a cornerstone for understanding monoamine neurotransmission, though its non-selectivity for MAO-A/MAO-B isoforms and potential for drug-food interactions limited its utility [3] [6]. The compound’s trans-stereochemistry was later confirmed through chiral resolution, with the (−)-enantiomer showing distinct biochemical properties [6] [8].
The cyclopropane ring in TCP’s structure imparts exceptional bioactivity through three key features:
Table 1: Enantioselectivity in Functional Activity of TCP Derivatives
Compound | 5-HT₂C EC₅₀ (nM) | 5-HT₂B Emax (%) | 5-HT₂A Emax (%) |
---|---|---|---|
(+)-TCP analog | 21 | 21% | 29% |
(−)-TCP analog | 918 | 4% | 0% |
Data derived from calcium flux assays in HEK-293 cells expressing human receptors .
Cyclopropane derivatives have since been engineered to optimize target selectivity. For example, incorporating 3-methyl or 5-fluoro substituents on TCP’s phenyl ring yields compounds like 21b (Table 2), which exhibit >20-fold selectivity for 5-HT₂C over 5-HT₂A/2B receptors [2].
TCP’s applications have expanded beyond MAO inhibition into two cutting-edge domains:
Serotonin Receptor Therapeutics:TCP derivatives are now engineered as selective 5-hydroxytryptamine 2C (5-HT₂C) agonists for treating CNS disorders. Compound (+)-22a exemplifies this advance: it potently activates 5-HT₂C receptors (EC₅₀ = 8.7 nM) with minimal activity at 5-HT₂B (Emax = 35%) and 5-HT₂A (Emax = 21%) subtypes [1]. Preclinical studies demonstrate its efficacy in schizophrenia models, reducing hyperlocomotion and improving cognition without catalepsy [1]. Structural refinements—such as halogenation (e.g., 5-fluoro substitution) or N-benzylation—enhance brain penetration (LogBB = −0.04 to 0.4) and mitigate oxidative metabolism [2] .
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8